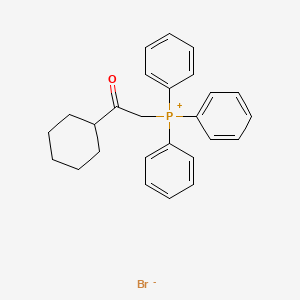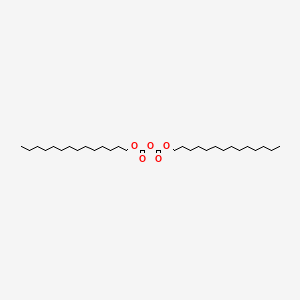
Ditetradecyl dicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditetradecyl dicarbonate is an organic compound characterized by the presence of two tetradecyl groups attached to a dicarbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ditetradecyl dicarbonate can be synthesized through the reaction of tetradecyl alcohol with phosgene or its derivatives under controlled conditions. The general reaction involves the formation of an intermediate carbonate ester, which subsequently reacts to form the dicarbonate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where tetradecyl alcohol is reacted with phosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Análisis De Reacciones Químicas
Types of Reactions: Ditetradecyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form tetradecyl alcohol and carbon dioxide.
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Reduction: Under reducing conditions, it can be converted back to tetradecyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Substitution: Amines or other nucleophiles, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Tetradecyl alcohol and carbon dioxide.
Substitution: Carbamates.
Reduction: Tetradecyl alcohol.
Aplicaciones Científicas De Investigación
Ditetradecyl dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protective groups for alcohols and amines.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which ditetradecyl dicarbonate exerts its effects involves the formation of stable intermediates through its reaction with nucleophiles. The dicarbonate moiety acts as a leaving group, facilitating the formation of carbamates or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Di-tert-butyl dicarbonate: Commonly used in organic synthesis for the protection of amines.
Diethyl dicarbonate: Used as a reagent in organic synthesis and as a preservative in the food industry.
Dimethyl dicarbonate: Employed as a sterilizing agent in beverages.
Uniqueness of Ditetradecyl Dicarbonate: this compound is unique due to its long alkyl chains, which impart different physical and chemical properties compared to shorter-chain dicarbonates. This makes it particularly useful in applications requiring hydrophobic characteristics and stability.
Propiedades
Número CAS |
111965-65-2 |
|---|---|
Fórmula molecular |
C30H58O5 |
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
tetradecoxycarbonyl tetradecyl carbonate |
InChI |
InChI=1S/C30H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29(31)35-30(32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
WJRSLHBOQIOTES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)OC(=O)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


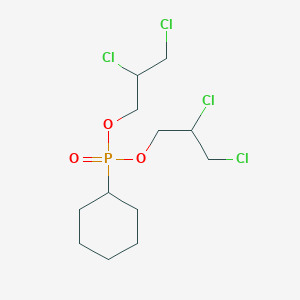
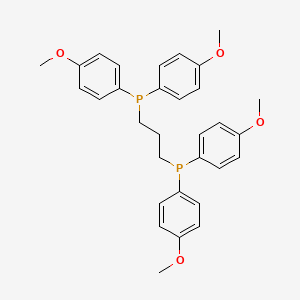
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
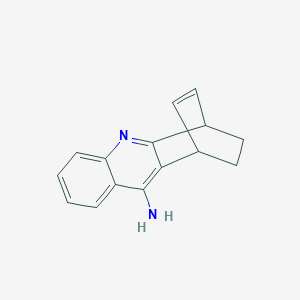
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
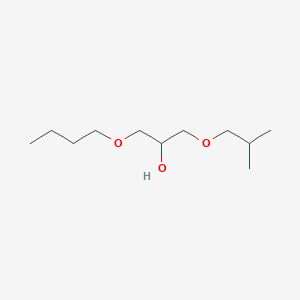
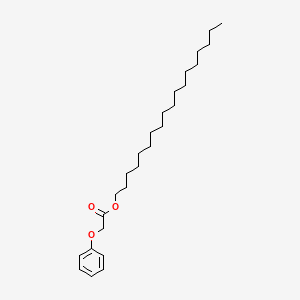
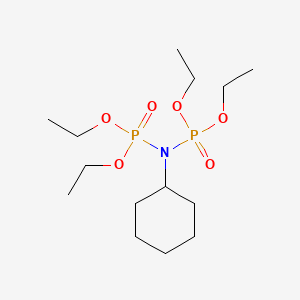
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
